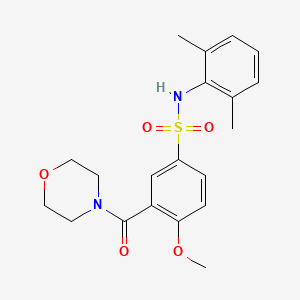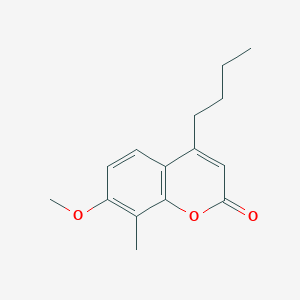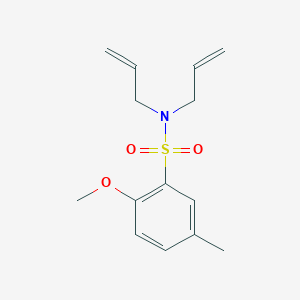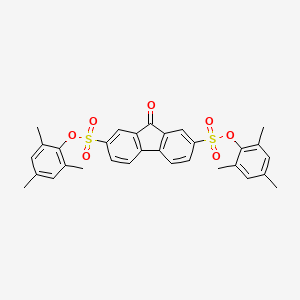
N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide, also known as DMS-1, is a sulfonamide-based compound that has been studied for its potential use as an anticancer agent. It was first synthesized in 2010 by researchers at the University of Illinois at Urbana-Champaign and has since been the subject of numerous scientific studies.
作用機序
The exact mechanism of action of N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is not fully understood, but it is believed to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that is involved in the folding and stabilization of numerous oncogenic proteins. By inhibiting Hsp90, this compound can induce the degradation of these oncogenic proteins and inhibit cancer cell growth.
Biochemical and Physiological Effects
In addition to its anticancer effects, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis. This compound has also been shown to inhibit the activity of the enzyme matrix metalloproteinase-2, which is involved in the degradation of extracellular matrix proteins and is important for cancer cell invasion and metastasis.
実験室実験の利点と制限
One advantage of using N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide in lab experiments is that it has been shown to be effective against a wide range of cancer cell lines, making it a potentially useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation is that its exact mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide. One area of interest is in developing more potent and selective Hsp90 inhibitors based on the structure of this compound. Another area of interest is in studying the effects of this compound on other cellular processes, such as autophagy and apoptosis. Additionally, there is interest in studying the potential use of this compound in combination with other anticancer agents to enhance its efficacy.
合成法
The synthesis of N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide involves several steps, including the reaction of 2,6-dimethylphenylamine with 4-nitrobenzenesulfonyl chloride, followed by reduction with sodium dithionite to yield the corresponding amine. This amine is then reacted with 4-methoxy-3-(morpholin-4-yl)benzoyl chloride to form this compound.
科学的研究の応用
N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide has been the subject of numerous scientific studies due to its potential use as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that this compound can inhibit tumor growth in mouse models of breast and lung cancer.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-5-4-6-15(2)19(14)21-28(24,25)16-7-8-18(26-3)17(13-16)20(23)22-9-11-27-12-10-22/h4-8,13,21H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFRNQBKTXMDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine](/img/structure/B4934334.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4934346.png)

![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4934354.png)
![methyl 6-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B4934358.png)
![N-benzyl-N'-(3-{[(benzylamino)carbonothioyl]amino}-2,2-dimethylpropyl)thiourea](/img/structure/B4934364.png)
![3-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4934385.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(trans-4-hydroxycyclohexyl)benzamide](/img/structure/B4934389.png)

![5-cyclopentyl-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4934392.png)
![2-(4-ethoxy-1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4934396.png)



